![molecular formula C14H33NSSi B14654930 N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine CAS No. 50965-43-0](/img/structure/B14654930.png)
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is a complex organic compound that features a tertiary amine and a sulfide group. This compound is notable for its unique structure, which includes a triethylsilyl group attached to a propyl chain, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine typically involves multiple steps:
Formation of the Propyl Sulfide Intermediate: The initial step involves the reaction of 3-chloropropyltriethylsilane with sodium sulfide to form 3-(triethylsilyl)propyl sulfide.
Alkylation: The propyl sulfide intermediate is then alkylated with N-ethylmethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine exerts its effects involves its interaction with various molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the sulfide group can undergo redox reactions. These interactions can influence biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-N-methylpropylamine: Similar structure but lacks the triethylsilyl and sulfide groups.
N-Ethyl-N-({[3-(trimethoxysilyl)propyl]sulfanyl}methyl)ethanamine: Similar but with a trimethoxysilyl group instead of a triethylsilyl group.
Uniqueness
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
50965-43-0 |
|---|---|
Formule moléculaire |
C14H33NSSi |
Poids moléculaire |
275.57 g/mol |
Nom IUPAC |
N-ethyl-N-(3-triethylsilylpropylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C14H33NSSi/c1-6-15(7-2)14-16-12-11-13-17(8-3,9-4)10-5/h6-14H2,1-5H3 |
Clé InChI |
HJJCQEZDJYVTFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSCCC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


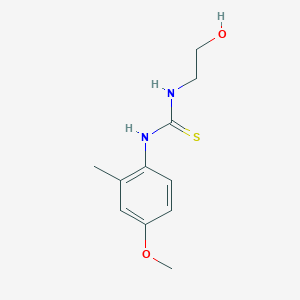
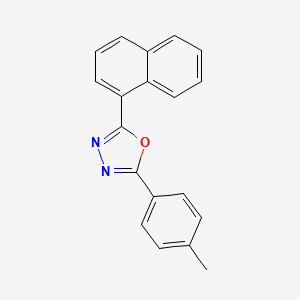


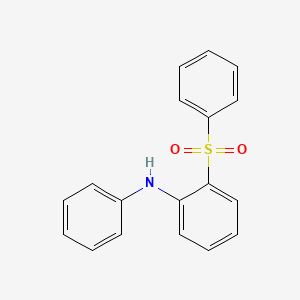
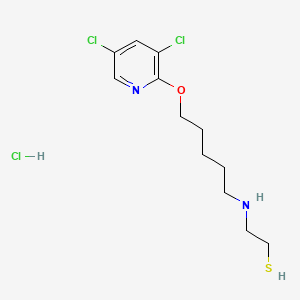
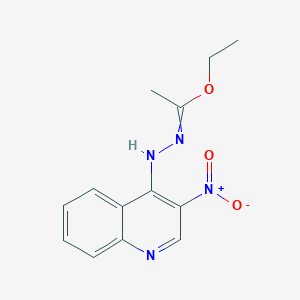

![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
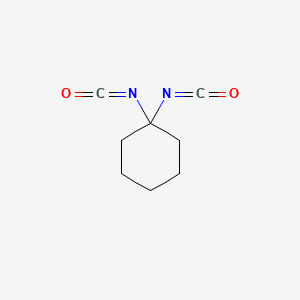

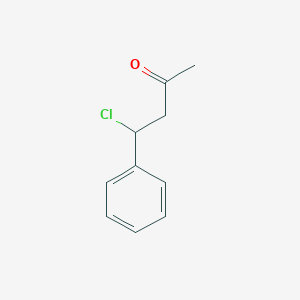
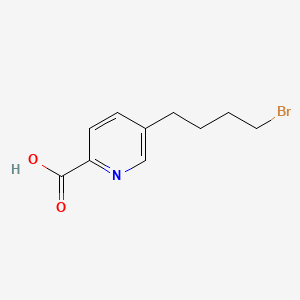
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
